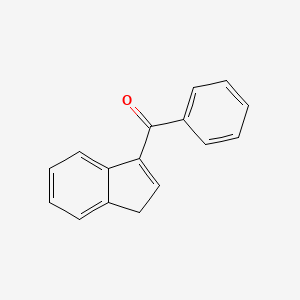
tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate is a chemical compound known for its unique structure and properties. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method involves the use of ethyl acetate as a solvent, with the reaction carried out at room temperature . The reaction conditions must be carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters, leading to consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate involves its interaction with molecular targets and pathways. For instance, it selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its biological effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (1,3-dioxo-1-phenylbutan-2-ylidene)carbamate include:
- tert-Butyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)carbamate
- tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific structure and the resulting properties. Its ability to act as an intermediate in the synthesis of various compounds, including pharmaceuticals, sets it apart from other similar compounds.
Properties
CAS No. |
61365-83-1 |
|---|---|
Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
tert-butyl N-(1,3-dioxo-1-phenylbutan-2-ylidene)carbamate |
InChI |
InChI=1S/C15H17NO4/c1-10(17)12(16-14(19)20-15(2,3)4)13(18)11-8-6-5-7-9-11/h5-9H,1-4H3 |
InChI Key |
LDDVLCNQTKNNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NC(=O)OC(C)(C)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


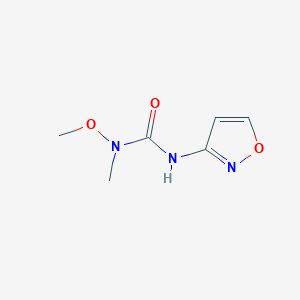
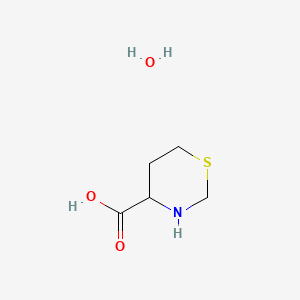
![Butanoic acid, 2-[[[(cyclohexylamino)carbonyl]amino]carbonyl]-2-ethyl-](/img/structure/B14568122.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14568128.png)
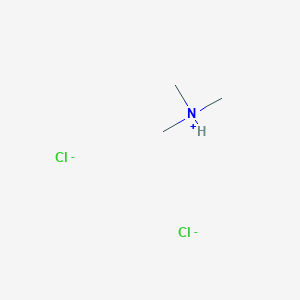
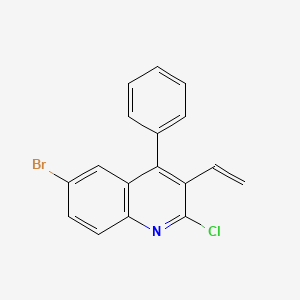
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)decanamide]](/img/structure/B14568136.png)
![N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan](/img/structure/B14568160.png)
![2-[Bis(methylsulfanyl)methylidene]cycloheptan-1-one](/img/structure/B14568165.png)
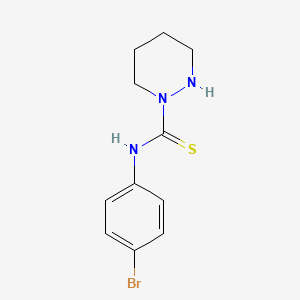
![1,1'-{[4-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14568174.png)
stannane](/img/structure/B14568175.png)
